molecular formula C16H19ClN2S B1293592 Fenethazine hydrochloride CAS No. 5934-20-3

Fenethazine hydrochloride

Cat. No.: B1293592
CAS No.: 5934-20-3
M. Wt: 306.9 g/mol
InChI Key: CKIPCLCBYTWUEZ-UHFFFAOYSA-N
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Description

Fenethazine hydrochloride, also known as N,N-Dimethyl-2-phenothiazin-10-ylethanamine hydrochloride, is a first-generation antihistamine belonging to the phenothiazine group. It is primarily used for its sedative and antihistaminic properties. This compound is structurally related to other phenothiazine derivatives such as promethazine and chlorpromazine .

Mechanism of Action

Target of Action

Fenethazine hydrochloride is a first-generation antihistamine of the phenothiazine group . As an antihistamine, its primary targets are histamine receptors , specifically the H1 receptor . These receptors play a crucial role in allergic reactions, and by blocking them, this compound can help alleviate allergy symptoms.

Biochemical Pathways

This compound is involved in the fenethazine H1-antihistamine action pathway . By blocking the H1 histamine receptors, it disrupts the normal biochemical pathways of histamine, leading to a reduction in allergy symptoms.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the blockade of H1 histamine receptors . This prevents histamine from binding to these receptors and exerting its effects, thereby reducing the symptoms of allergies. The crystal structures of this compound indicate that the formation of a cation radical causes the phenothiazine ring of the fenethazine molecule to be flattened .

Biochemical Analysis

Biochemical Properties

In addition to histamine receptors, fenethazine hydrochloride interacts with various enzymes and proteins. It has been observed to inhibit calmodulin and protein kinase C, which are crucial in cellular signaling pathways . The inhibition of these enzymes can lead to a reduction in cellular proliferation and modulation of immune responses.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In immune cells, it reduces the release of histamine and other inflammatory mediators, thereby mitigating allergic responses. In neuronal cells, it has a sedative effect by inhibiting the action of neurotransmitters such as dopamine and serotonin .

The compound also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinase C, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular metabolism. This can result in reduced cell proliferation and altered immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to histamine H1 receptors, thereby blocking the action of histamine. Additionally, it inhibits the activity of calmodulin and protein kinase C, which are involved in various cellular signaling pathways .

This compound also affects the dopaminergic and serotonergic systems by inhibiting the reuptake of dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its sedative and antiemetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure due to potential degradation. Long-term studies have shown that this compound can lead to sustained inhibition of histamine release and reduced cellular proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it effectively reduces allergic symptoms and provides sedation without significant adverse effects. At higher doses, this compound can cause toxicity, including symptoms such as hypotension, dizziness, and gastrointestinal disturbances .

Metabolic Pathways

This compound is metabolized primarily in the liver. The main metabolic pathway involves the hydroxylation of the phenothiazine ring, followed by conjugation with glucuronic acid. This process is mediated by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites are then excreted in the urine.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. The compound can cross the blood-brain barrier, contributing to its central nervous system effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membrane. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its interaction with membrane-bound receptors and enzymes suggests that it exerts its effects at the cell surface and within the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fenethazine hydrochloride typically involves the reaction of phenothiazine with 2-dimethylaminoethyl chloride hydrochloride. The process can be summarized as follows :

    Stage 1: Phenothiazine is reacted with n-butyllithium in hexane and toluene at -78°C under an inert atmosphere for 1 hour.

    Stage 2: The resulting intermediate is then reacted with 2-chloroethyl dimethylamine hydrochloride in the presence of n-butyllithium and triisobutylaluminum in hexane and toluene. The mixture is refluxed overnight under an inert atmosphere.

    Purification: The crude product is cooled, filtered, and extracted with ethyl acetate and saturated sodium bicarbonate solution. The organic phase is washed with brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography using silica gel and a chloroform-methanol mixture.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process is scaled up to accommodate industrial quantities.

Chemical Reactions Analysis

Types of Reactions: Fenethazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenothiazine ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group in phenothiazine derivatives can be reduced to amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.

Scientific Research Applications

Fenethazine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Fenethazine hydrochloride is structurally and functionally similar to other phenothiazine derivatives, such as:

Uniqueness: this compound is unique in its specific combination of antihistaminic and sedative properties, making it particularly useful in treating allergic reactions accompanied by insomnia or anxiety.

Properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIPCLCBYTWUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208088
Record name Fenethazine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5934-20-3
Record name Fenethazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5934-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fenethazine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54546
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Record name Fenethazine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-10H-phenothiazine-10-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name FENETHAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of cation radical formation on the structure of Fenethazine hydrochloride?

A1: The formation of a cation radical significantly affects the structure of this compound. The research paper highlights that the phenothiazine ring system becomes flattened upon cation radical formation. [] Specifically, the dihedral angle between the benzene rings within the phenothiazine structure increases from 140.3° in the neutral this compound to 174.7° or 167.5° in the cation radical form complexed with copper(II) chloride. [] This flattening effect suggests a change in the electronic structure and potentially alters the molecule's interactions with other molecules. Additionally, the conformation of the 2-aminoethyl side chain changes from a near gauche form in the neutral molecule to a trans conformation in the cation radical. [] These structural changes provide insights into the potential reactivity and binding properties of this compound upon oxidation.

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